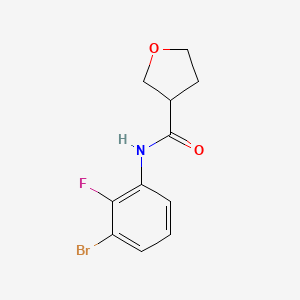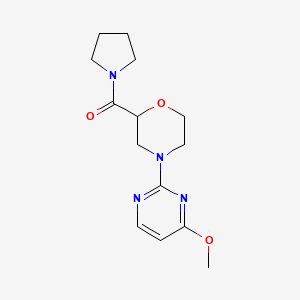![molecular formula C18H24N4O3 B12232380 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine](/img/structure/B12232380.png)
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine is a complex organic compound that features multiple functional groups, including an imidazo[1,2-b]pyridazine moiety, an oxane (tetrahydropyran) ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Oxane Ring: This step might involve nucleophilic substitution reactions where the oxane ring is introduced.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination or other suitable methods.
Final Coupling: The final step involves coupling the different fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include:
Flow Chemistry: Continuous flow reactors can be used to improve reaction efficiency.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like crystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the piperidine ring.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyridazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Coupling Reagents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its complex structure and potential biological activity.
Industry
Material Science: May find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.
Oxane Derivatives: Compounds containing the oxane ring with different substituents.
Uniqueness
The uniqueness of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine lies in its combination of multiple functional groups, which can confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C18H24N4O3/c23-18(15-5-11-24-12-6-15)21-8-3-14(4-9-21)13-25-17-2-1-16-19-7-10-22(16)20-17/h1-2,7,10,14-15H,3-6,8-9,11-13H2 |
InChI Key |
HMGFGFBMYNPCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12232302.png)
![5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12232312.png)
![3-tert-butyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232313.png)
![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12232314.png)
![2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B12232316.png)

![4-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12232321.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12232325.png)
![4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12232328.png)

![2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12232333.png)


![2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12232355.png)
